molecular formula C13H16O4 B13858124 methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate

methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate

Cat. No.: B13858124
M. Wt: 236.26 g/mol
InChI Key: VWPALTJCUVEPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of a hydroxy group at the 7th position and a methyl group at the 3rd position of the chromene ring, along with an ester functional group, makes this compound particularly interesting for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. Additionally, the chromene core structure can interact with enzymes and receptors, modulating their activity. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate is unique due to the presence of both the hydroxy and ester functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate

InChI

InChI=1S/C13H16O4/c1-8-7-17-12-5-9(14)3-4-10(12)11(8)6-13(15)16-2/h3-5,8,11,14H,6-7H2,1-2H3

InChI Key

VWPALTJCUVEPOG-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1CC(=O)OC)C=CC(=C2)O

Origin of Product

United States

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